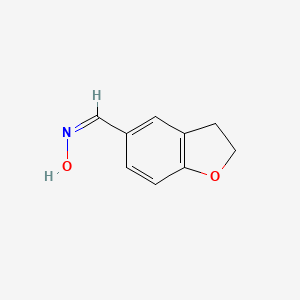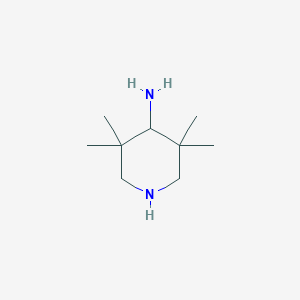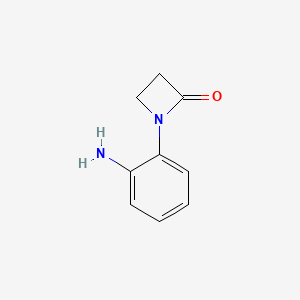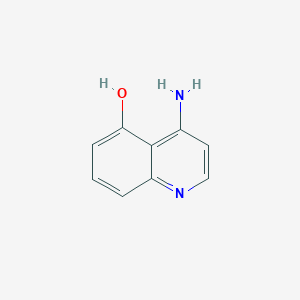![molecular formula C10H10N2 B11920183 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones can yield the desired compound . Another approach involves the use of chloroacetonitrile followed by DMF-DMA to produce imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with omega-bromoacetophenones can yield imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery. Additionally, it has been investigated for its potential use in agrochemicals and as a building block for the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazolopyridines have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine . These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which have been studied for their potential as CDK2 inhibitors .
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
7,8-diazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10(6-1)8-4-3-5-9(8)11-12/h1-2,6-7H,3-5H2 |
InChI Key |
YTQLPYGSCLGEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C=CC=CN3N=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
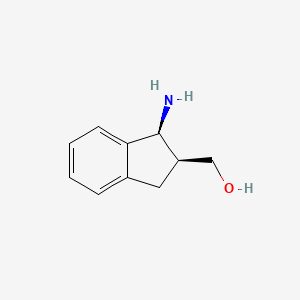
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)


![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)



